Tetramethylammonium formate
Overview
Description
Tetramethylammonium formate is a chemical compound with the molecular formula (CH₃)₄N(HCOO). It is a quaternary ammonium salt formed by the combination of tetramethylammonium and formate ions. This compound is known for its high solubility in water and is used in various chemical and industrial applications.
Scientific Research Applications
Tetramethylammonium formate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: It is employed in the preparation of biological samples for mass spectrometry.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a corrosion inhibitor in stainless steel systems
Mechanism of Action
Target of Action
Tetramethylammonium formate, a quaternary ammonium compound, primarily targets muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands . It also acts on nicotinic acetylcholine receptors . In addition, it has been found to interact with UDP-glucose 4-epimerase .
Mode of Action
This compound acts as an agonist at muscarinic receptors, stimulating these receptors and causing changes in the post-ganglionic nerve endings . In skeletal muscle, it initially causes fasciculations, then paralysis, as a result of the depolarization from stimulation of nicotinic ACh receptors .
Biochemical Pathways
It is known that it can influence the reversible epimerization of udp-glucose to udp-galactose and the reversible epimerization of udp-n-acetylglucosamine to udp-n-acetylgalactosamine .
Result of Action
The molecular and cellular effects of this compound’s action are complex. It can cause depolarization and subsequent paralysis in skeletal muscle due to its action on nicotinic ACh receptors . It also stimulates muscarinic receptors in various tissues, leading to changes in smooth muscle, cardiac muscle, and exocrine gland function .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylammonium formate can be synthesized through the reaction of tetramethylammonium hydroxide with formic acid. The reaction proceeds as follows:
(CH3)4N(OH)+HCOOH→(CH3)4N(HCOO)+H2O
This reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods: In industrial settings, this compound is produced by neutralizing tetramethylammonium hydroxide with formic acid. The process involves careful control of reaction conditions to ensure high purity and yield. The resulting solution is then concentrated to the desired concentration, typically around 30% w/w in water .
Chemical Reactions Analysis
Types of Reactions: Tetramethylammonium formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and tetramethylammonium hydroxide.
Reduction: It can be reduced to form methanol and tetramethylammonium hydroxide.
Substitution: It can participate in nucleophilic substitution reactions, where the formate ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles, including halides and alkoxides, can be used under mild conditions.
Major Products:
Oxidation: Carbon dioxide and tetramethylammonium hydroxide.
Reduction: Methanol and tetramethylammonium hydroxide.
Substitution: Depending on the nucleophile, different substituted products are formed.
Comparison with Similar Compounds
Tetramethylammonium chloride: Similar in structure but contains chloride instead of formate.
Tetramethylammonium hydroxide: Contains hydroxide instead of formate.
Tetramethylammonium acetate: Contains acetate instead of formate.
Uniqueness: Tetramethylammonium formate is unique due to its combination of formate and tetramethylammonium ions, which imparts specific chemical properties such as high solubility in water and the ability to act as a mild reducing agent. Its applications in corrosion inhibition and phase-transfer catalysis also distinguish it from other similar compounds .
Properties
IUPAC Name |
tetramethylazanium;formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.CH2O2/c1-5(2,3)4;2-1-3/h1-4H3;1H,(H,2,3)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIYWFVQZQOECA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069312 | |
Record name | Tetramethylammonium formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59138-84-0 | |
Record name | Tetramethylammonium formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59138-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanaminium, N,N,N-trimethyl-, formate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059138840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethylammonium formate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanaminium, N,N,N-trimethyl-, formate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetramethylammonium formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethylammonium formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tetramethylammonium formate in the hardmask composition described in the research?
A1: While the abstract mentioning this compound doesn't specify its exact role [], it lists it as one component within a group of compounds used in a hardmask composition for under-photoresist layers in semiconductor manufacturing. This suggests that this compound might be involved in improving specific properties of the hardmask, such as:
Q2: Are there any known toxicity concerns associated with this compound?
A2: One of the provided abstracts discusses this compound poisoning []. While the abstract doesn't elaborate on the specifics of the poisoning, it highlights the importance of considering potential toxicological risks associated with this compound. Further research on the safety profile, including potential acute and chronic toxicity, would be crucial for understanding safe handling and usage guidelines.
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